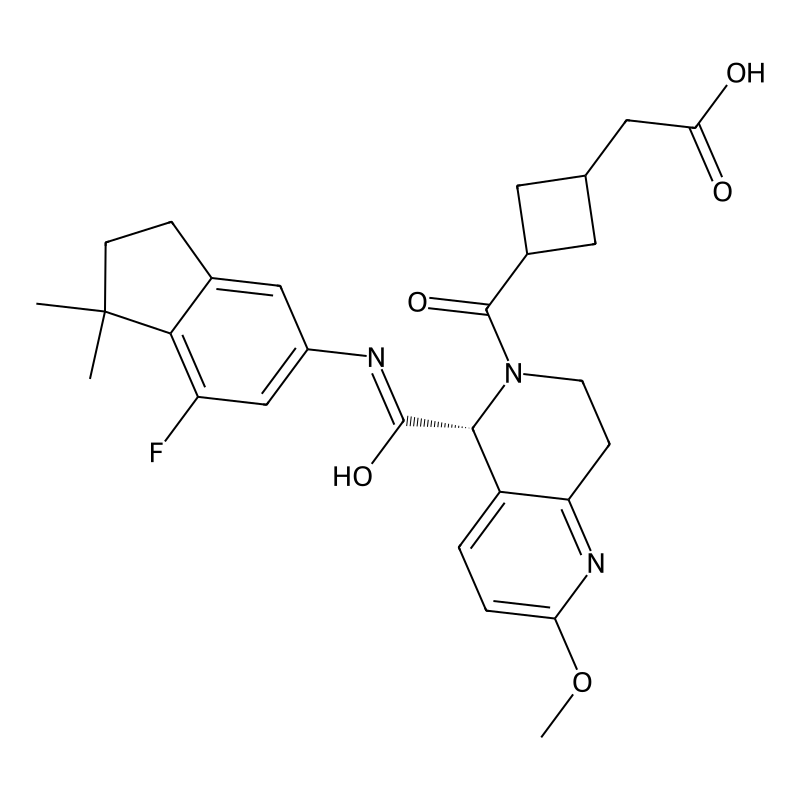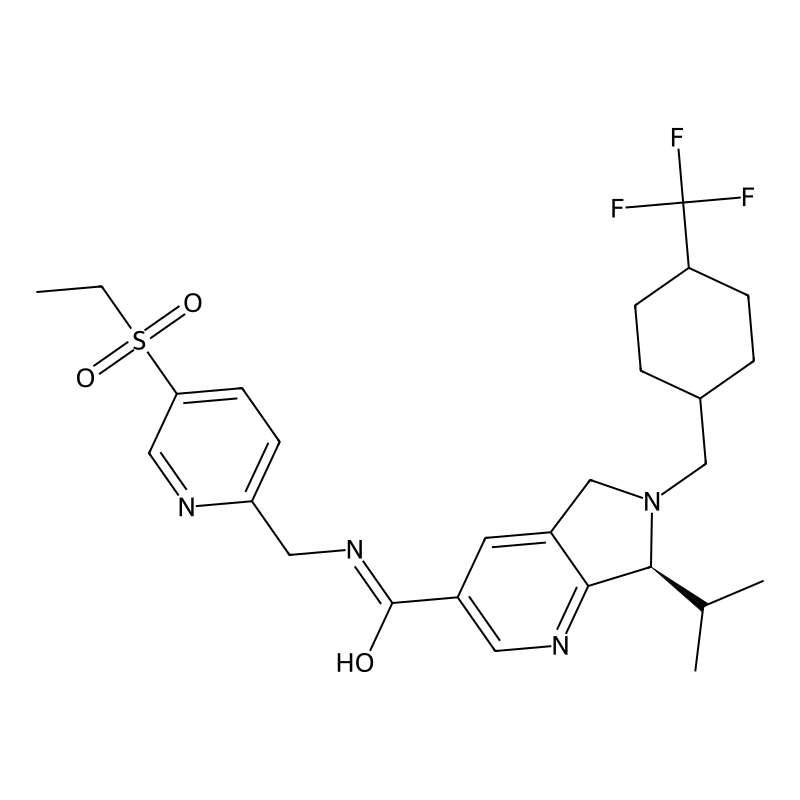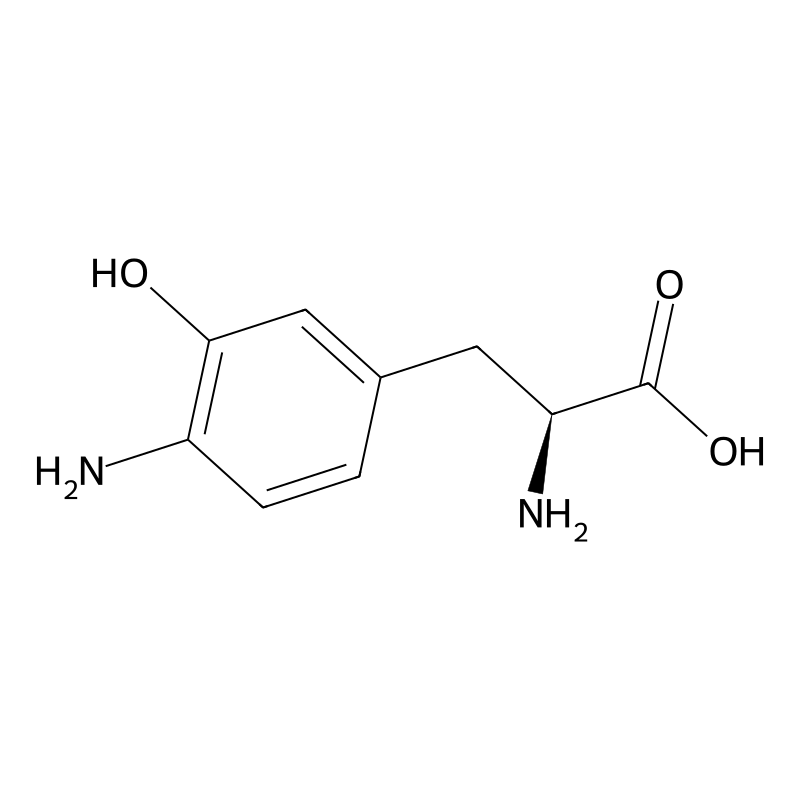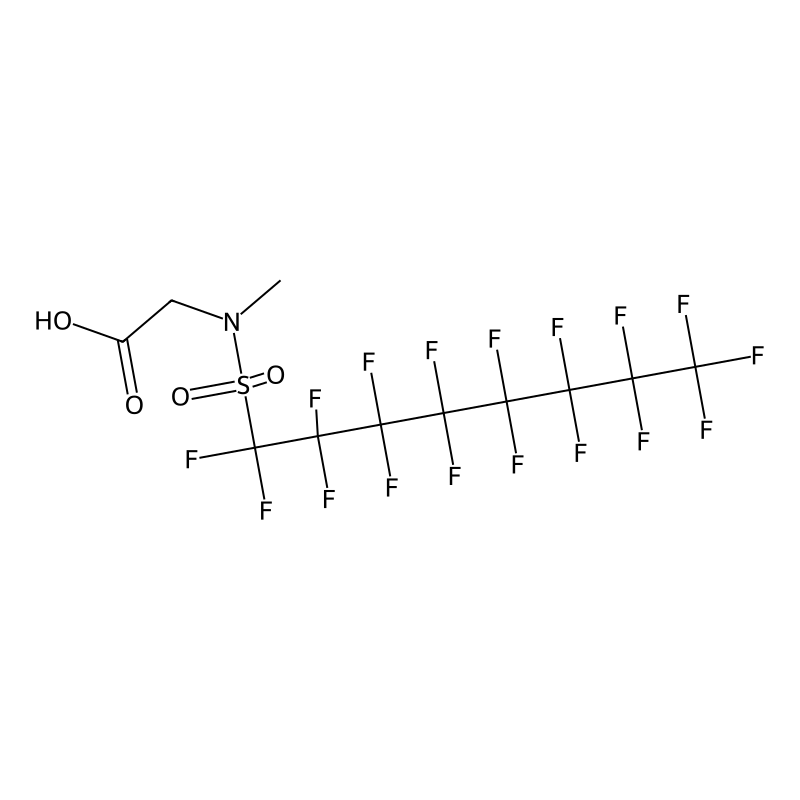Actinium-228

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Actinium-228 is a radioactive isotope of actinium, characterized by an atomic number of 89 and a mass number of 228. It was first discovered by Otto Hahn in 1906. This isotope has a half-life of approximately 6.15 hours, decaying primarily through beta decay into thorium-228. Actinium-228 is part of the thorium decay series and is produced artificially, as it does not occur naturally in significant amounts. The isotope's short half-life and its properties make it of interest primarily for academic and research purposes, particularly in gamma spectroscopy .
Actinium-228 exhibits rapid reactivity with oxygen and moisture, forming actinium oxide, which creates a protective layer that inhibits further oxidation. The decay process of actinium-228 involves beta decay:
This reaction releases energy, specifically around 2.1237 MeV during the decay process . The decay products include thorium-228, which is stable and can further decay into radium-224.
Actinium-228 is highly radioactive and poses significant health risks if ingested or inhaled. Its biological behavior is similar to that of other actinides; it tends to accumulate in the liver and bones, where it can cause cellular damage due to its radioactive emissions. The isotope emits alpha particles, which are particularly harmful to biological tissues when internalized . Due to its radioactivity, actinium-228 is classified as hazardous and is handled with extreme caution in laboratory settings.
Actinium-228 is not found in significant quantities in nature; instead, it is typically produced through nuclear reactions involving heavier isotopes such as radium-226. The synthesis process often involves neutron irradiation of radium targets in a nuclear reactor, which results in the formation of actinium isotopes including actinium-228. The typical reaction can be summarized as follows:
Following this, actinium can be isolated from the irradiated material using various chemical separation techniques such as anion exchange or solvent extraction .
Research on actinium-228 focuses on its interactions within various chemical environments and its behavior during radioactive decay processes. Studies have shown that actinium-228 can be effectively used in generators for producing other isotopes with longer half-lives for medical applications . The interactions with different ligands and solvents are also studied to optimize isolation techniques and improve the efficiency of extraction processes.
Uniqueness of Actinium-228:
- Short Half-Life: Unlike many isotopes listed above, actinium-228 has a significantly shorter half-life, making it less suitable for long-term applications.
- Decay Chain: It directly leads to thorium-228, which is part of a series that ultimately decays into stable lead isotopes.
- Gamma Spectroscopy: Its specific nuclear properties make it particularly useful for gamma spectroscopy studies .








